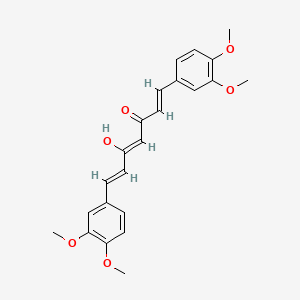
Dimethylcurcumin
Overview
Description
Dimethylcurcumin, also known as ASC-J9, is a synthetic chemical compound that is loosely based on a compound found in curcumin . It is a novel anti-androgen that enhances androgen receptor degradation . It has been used for the treatment of prostate cancer .
Synthesis Analysis
Dimethylcurcumin is a curcumin analogue which is obtained by making local chemical modifications to the structure of curcumin . The basic structure of curcumin remains unchanged in this process .
Molecular Structure Analysis
The molecular formula of Dimethylcurcumin is C23H24O6 . It is a lipophilic compound structurally derived from curcumin with a minor modification of both hydroxyls into methoxyls .
Chemical Reactions Analysis
Dimethylcurcumin is a newly developed curcumin analogue which enhances androgen receptor degradation . It has been used for the treatment of prostate cancer . The methylation of curcumin at C2 and C6 positions or at C2 position only prevented the reductive metabolism of curcumin leading to enhanced anti-angiogenesis activity against endothelial cell proliferation as compared to curcumin .
Physical And Chemical Properties Analysis
The molecular weight of Dimethylcurcumin is 396.4 g/mol . The IUPAC Name is (1E,4Z,6E)-1,7-bis(3,4-dimethoxyphenyl)-5-hydroxyhepta-1,4,6-trien-3-one .
Scientific Research Applications
Prostate Cancer
ASC-J9: has shown promise in inhibiting the proliferation of prostate cancer cells. The compound enhances the degradation of the androgen receptor (AR), which plays a crucial role in the development and progression of prostate cancer . Studies have compared the effects of ASC-J9 with AR antagonists like enzalutamide and bicalutamide, highlighting significant differences in their action against prostate cancer .
Benign Prostatic Hypertrophy
In conditions like benign prostatic hypertrophy, ASC-J9’s ability to modulate AR degradation can help manage the disease’s progression. By targeting the AR pathway, ASC-J9 may reduce the proliferation of prostatic tissue and alleviate symptoms associated with this condition .
Bladder Cancer
ASC-J9 has therapeutic efficacy in bladder cancer models, where it induces AR degradation. This action is beneficial in treating bladder cancer, as AR signaling is involved in the disease’s pathology .
Spinal and Bulbar Muscular Atrophy
This compound has been investigated for its potential in treating spinal and bulbar muscular atrophy, a progressive neurodegenerative disorder. By influencing AR degradation, ASC-J9 may help in managing the symptoms and progression of this disease .
Cutaneous Wound Healing
ASC-J9 has been studied for its role in cutaneous wound healing. Its anti-inflammatory properties and effect on AR-related pathways may contribute to improved healing processes in skin wounds .
Cardiovascular Diseases
The modulation of AR by ASC-J9 could have implications in the treatment of cardiovascular diseases. AR-related pathways are involved in the development of certain cardiovascular conditions, and ASC-J9’s action on these pathways may offer therapeutic benefits .
Ovarian Cancer and Melanoma
Research has explored the use of ASC-J9 in controlling ovarian cancer and melanoma. Its impact on AR degradation and the subsequent effects on cell proliferation make it a potential agent for managing these types of cancers .
Pharmacokinetics and Drug Delivery
Beyond direct disease treatment, ASC-J9’s pharmacokinetic properties are of interest. Its improved systemic bioavailability compared to curcumin makes it a promising candidate for anticancer drug development. Research into nanoformulations for effective drug delivery of ASC-J9 is ongoing, which could enhance its therapeutic potential .
Future Directions
Dimethylcurcumin has been investigated in typical AR-associated diseases such as prostate cancer, benign prostatic hypertrophy, bladder cancer, renal diseases, liver diseases, cardiovascular diseases, cutaneous wound, spinal and bulbar muscular atrophy, ovarian cancer and melanoma, exhibiting great potentials in disease control . The future applications of Dimethylcurcumin in AR-associated disease control are being discussed .
properties
IUPAC Name |
(1E,4Z,6E)-1,7-bis(3,4-dimethoxyphenyl)-5-hydroxyhepta-1,4,6-trien-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24O6/c1-26-20-11-7-16(13-22(20)28-3)5-9-18(24)15-19(25)10-6-17-8-12-21(27-2)23(14-17)29-4/h5-15,24H,1-4H3/b9-5+,10-6+,18-15- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMGUKFHHNQMKJI-CIOHCNBKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=CC(=CC(=O)C=CC2=CC(=C(C=C2)OC)OC)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C/C(=C/C(=O)/C=C/C2=CC(=C(C=C2)OC)OC)/O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10200352 | |
| Record name | (1E,4Z,6E)-1,7-Bis(3,4-dimethoxyphenyl)-5-hydroxy-1,4,6-heptatrien-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10200352 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
396.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dimethylcurcumin | |
CAS RN |
52328-98-0 | |
| Record name | Dimethylcurcumin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=52328-98-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dimethylcurcumin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052328980 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dimethylcurcumin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB06133 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | (1E,4Z,6E)-1,7-Bis(3,4-dimethoxyphenyl)-5-hydroxy-1,4,6-heptatrien-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10200352 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q & A
A: ASC-J9 primarily targets the androgen receptor (AR). [, , , , , , , , , , , , , , , , , , , , , , , , , , ]
A: ASC-J9 acts as an AR degradation enhancer. It promotes the degradation of both full-length AR (fAR) and AR splice variants, such as AR3, through mechanisms involving the proteasome pathway. [, , , , ]
ANone: ASC-J9's interaction with AR leads to:
- Suppression of AR transcriptional activity: This reduces the expression of AR target genes involved in various cellular processes, including cell proliferation, migration, and invasion. [, , , , ]
- Inhibition of tumor growth: By suppressing AR signaling, ASC-J9 has demonstrated efficacy in preclinical models of prostate cancer, bladder cancer, and other AR-related diseases. [, , , , , , , , , ]
- Modulation of inflammatory pathways: ASC-J9 can influence the expression of inflammatory cytokines and chemokines, such as CCL2, CCL4, IL-6, and TNFα, impacting inflammatory responses in various disease contexts. [, , , , , ]
A: ASC-J9's molecular formula is C21H24O6, and its molecular weight is 372.41 g/mol. [, ]
A: Yes, studies have characterized ASC-J9 using various spectroscopic methods, including:* NMR Spectroscopy: Both 1H NMR and 13C NMR data have been reported, confirming its structural features. [, ]* Mass Spectrometry: High-resolution mass spectrometry (HRMS) data has been used to confirm its molecular weight and formula. []* UV-Vis Spectroscopy: UV-Vis spectra provide information about its absorption properties, which are characteristic of curcuminoids. [, ]* Fluorescence Spectroscopy: ASC-J9 exhibits fluorescence properties, and its fluorescence spectra have been reported. []
ANone: Studies investigating the structure-activity relationship of curcumin analogues, including ASC-J9, have revealed that:
- Methoxy groups are crucial: The presence of methoxy groups on the aromatic rings is essential for AR degradation-enhancing activity. [, ]
- Modifications at the central methylene bridge: Changes to the central methylene bridge can affect potency and selectivity. For instance, introducing a hydroxyl group at the central methylene bridge, as in ASC-J9, may contribute to its enhanced AR degradation activity compared to dimethylcurcumin. []
A: Like many curcuminoids, ASC-J9 faces challenges related to its low aqueous solubility and moderate stability, which can hinder its bioavailability and clinical application. [, ]
ANone: Researchers have explored various formulation strategies, including:
- Nanoparticle encapsulation: Encapsulating ASC-J9 in biodegradable polymeric nanoparticles, such as PLGA nanoparticles, can enhance its solubility, stability, and cellular uptake. []
- Electrospun scaffolds: Incorporating ASC-J9 into electrospun scaffolds composed of biocompatible polymers, such as collagen and polycaprolactone, has shown promise for sustained drug release and improved wound healing applications. []
A: While detailed ADME studies are limited, research suggests that:* Oral bioavailability of ASC-J9 is low: Similar to curcumin, ASC-J9 exhibits poor aqueous solubility, potentially limiting its absorption upon oral administration. [, , ]* ASC-J9 can be detected in various tissues: Following administration, ASC-J9 and its metabolites have been detected in serum and organs, including the prostate. []
ANone: ASC-J9's efficacy has been assessed in various in vitro models, including:
- Cell proliferation assays: ASC-J9 inhibits the proliferation of multiple cancer cell lines, including prostate cancer, bladder cancer, and breast cancer cells, in a dose-dependent manner. [, , , , , , , , , , ]
- Cell migration and invasion assays: ASC-J9 reduces the migratory and invasive capacity of cancer cells, suggesting its potential to inhibit metastasis. [, , , , ]
ANone: ASC-J9 has demonstrated efficacy in several in vivo models, including:
- Xenograft models: ASC-J9 inhibits tumor growth in xenograft models of prostate cancer, bladder cancer, and other cancers. [, , , , , , , , , ]
- Spontaneous tumor models: In genetically engineered mouse models of prostate cancer, ASC-J9 suppressed tumor development. [, ]
- Disease models: ASC-J9 has shown therapeutic benefits in preclinical models of atherosclerosis, benign prostatic hyperplasia, and wound healing. [, , , , ]
ANone: Clinical trials specifically evaluating ASC-J9 have not been reported in the provided research papers.
ANone: Research has focused on two main strategies:
- Nanoparticle encapsulation: Using PLGA nanoparticles to encapsulate ASC-J9 has demonstrated enhanced drug delivery to cancer cells, improving its therapeutic efficacy. []
- Electrospun scaffolds: Incorporating ASC-J9 into electrospun scaffolds composed of collagen and polycaprolactone shows promise for targeted and sustained drug delivery in wound healing applications. []
ANone: ASC-J9 has been shown to modulate the immune response in some contexts:
- Wound Healing: ASC-J9 accelerates wound healing in mice, partly by modulating the inflammatory response through the regulation of TNF-α expression in macrophages. []
- Bladder Cancer: ASC-J9 enhances the efficacy of Bacillus Calmette-Guérin (BCG) immunotherapy in bladder cancer by increasing the recruitment of monocytes/macrophages and promoting BCG attachment/internalization into cancer cells. []
A: Research suggests that ASC-J9 derivatives incorporating an ethylene-carbonate-linked L-valine side chain might utilize the L-type amino acid transporter 1 (LAT1) for cellular uptake, potentially increasing their efficacy against LAT1-expressing cancer cells. []
ANone: Other compounds that target the AR and have shown efficacy in preclinical models of AR-related diseases include:
- Cryptotanshinone: A natural compound that exhibits anti-AR activity and suppresses prostate cancer cell growth. []
ANone: Key milestones include:
- Early Studies: Early research identified the anticancer potential of curcumin and its analogues, including dimethylcurcumin (ASC-J9), primarily through their cytotoxic effects on cancer cells. [, ]
- Discovery of AR Degradation-Enhancing Activity: Subsequent studies revealed the unique mechanism of action of ASC-J9, demonstrating its ability to enhance AR degradation as a novel approach to target AR signaling. []
- Exploration of Therapeutic Applications: Ongoing research continues to explore the therapeutic potential of ASC-J9 in various preclinical models of AR-related diseases, including prostate cancer, bladder cancer, atherosclerosis, benign prostatic hyperplasia, and wound healing. [, , , , , , , , , , , ]
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



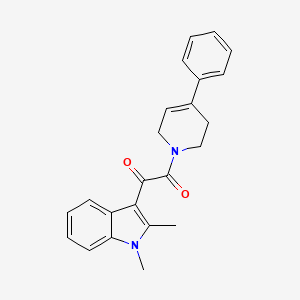
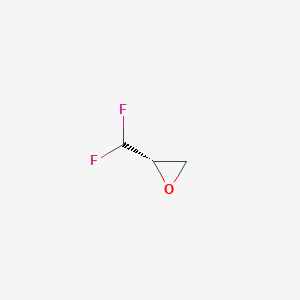

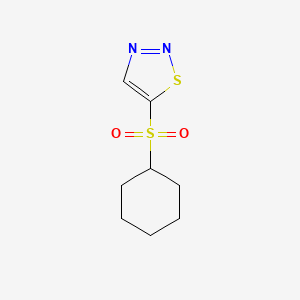
![5-((3,4-dihydroisoquinolin-2(1H)-yl)(phenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2362118.png)


![1-((3-chlorobenzyl)thio)-N,4-diisobutyl-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2362122.png)
![8-(2-(diethylamino)ethyl)-1,6,7-trimethyl-3-(2-methylbenzyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2362123.png)
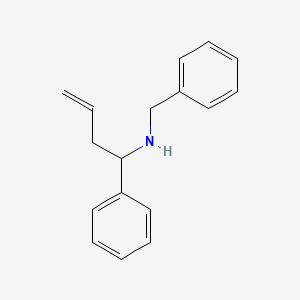
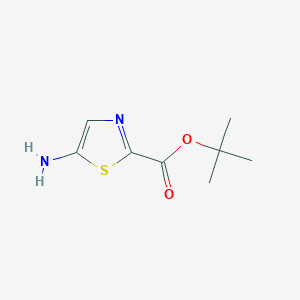
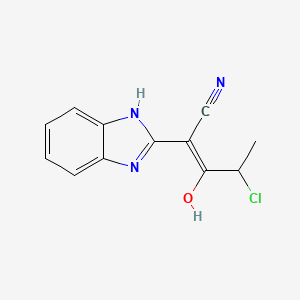
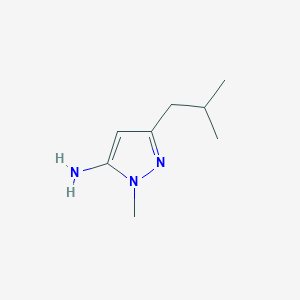
![2-amino-3-[(4-ethylphenyl)carbonyl]-N-(2-methylphenyl)indolizine-1-carboxamide](/img/structure/B2362133.png)